molecular formula C18H20FN3O3S B12197722 1-{[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide

1-{[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B12197722
M. Wt: 377.4 g/mol
InChI Key: TURUWOUWOVIOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide is a synthetic small molecule featuring a thiazole core linked to a piperidine-4-carboxamide moiety. This specific structure suggests potential for diverse biological activity, as the thiazole ring is a privileged scaffold in medicinal chemistry known to be present in compounds with a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The incorporation of a fluorinated aromatic ring and a carboxamide group may further influence the compound's binding affinity and pharmacokinetic profile. Researchers are exploring this compound primarily as a chemical tool or a potential inhibitor for various enzymatic targets. Its exact mechanism of action and primary research applications are compound-specific and require further investigation. This product is intended for non-human research purposes only in fields such as chemical biology, hit-to-lead optimization, and assay development. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H20FN3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

1-[2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H20FN3O3S/c1-10-15(18(24)22-8-6-11(7-9-22)16(20)23)26-17(21-10)14-12(19)4-3-5-13(14)25-2/h3-5,11H,6-9H2,1-2H3,(H2,20,23)

InChI Key

TURUWOUWOVIOSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

Preparation Methods

Thiourea Intermediate Formation

The thiazole ring is synthesized via cyclization of a thiourea precursor. A modified Hantzsch thiazole synthesis is employed, as detailed in U.S. Patent 7,265,109:

  • Starting material : 2-Fluoro-6-methoxybenzaldehyde is condensed with thioacetamide in the presence of iodine to form 2-(2-fluoro-6-methoxyphenyl)-4-methylthiazole-5-carbaldehyde.
  • Oxidation : The aldehyde is oxidized to the corresponding carboxylic acid using KMnO₄ in acidic conditions, yielding 2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.

Key reaction conditions :

Step Reagents Solvent Temperature Yield
Cyclization I₂, thioacetamide Ethanol Reflux 68%
Oxidation KMnO₄, H₂SO₄ Water 80°C 72%

Functionalization of the Thiazole Carboxylic Acid

The carboxylic acid is activated for subsequent coupling:

  • Acyl chloride formation : Treatment with thionyl chloride (SOCl₂) converts the acid to 2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride.
  • Alternative activation : Use of coupling agents like HATU or EDCl in DMF facilitates direct amide bond formation without isolating the acyl chloride.

Preparation of Piperidine-4-carboxamide

Protection and Functionalization of Piperidine

Piperidine-4-carboxylic acid is protected as its tert-butyloxycarbonyl (Boc) derivative to prevent side reactions during subsequent steps:

  • Boc protection : Reaction with di-tert-butyl dicarbonate in THF/water yields Boc-piperidine-4-carboxylic acid.
  • Amidation : The protected acid is reacted with ammonium chloride using EDCl and HOBt in DMF, producing Boc-piperidine-4-carboxamide.

Optimization note : Use of Hünig’s base (DIPEA) improves carboxamide yield by scavenging HCl.

Deprotection of the Boc Group

The Boc group is removed under acidic conditions:

  • Treatment with HCl : Boc-piperidine-4-carboxamide is stirred in 4M HCl/dioxane to yield piperidine-4-carboxamide hydrochloride.
  • Neutralization : Basification with NaHCO₃ liberates the free amine for coupling.

Coupling of Thiazole and Piperidine Fragments

The activated thiazole carbonyl is coupled with piperidine-4-carboxamide via an amide bond:

  • Schotten-Baumann conditions : The acyl chloride is reacted with piperidine-4-carboxamide in a biphasic system (DCM/water) with NaHCO₃ as the base.
  • Coupling reagent method : Alternatively, HATU-mediated coupling in DMF at 0°C–25°C achieves higher yields (85%) with minimal racemization.

Comparative data :

Method Reagents Solvent Yield Purity
Acyl chloride NaHCO₃ DCM/H₂O 73% 95%
HATU DIPEA DMF 85% 98%

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.45–7.38 (m, 3H, aromatic), 3.89 (s, 3H, OCH₃), 3.12–3.05 (m, 4H, piperidine), 2.45 (s, 3H, CH₃).
  • HRMS : Calculated for C₁₈H₁₉FN₂O₃S [M+H]⁺: 379.1124; Found: 379.1126.

Challenges and Mitigation Strategies

  • Regioselectivity in thiazole formation : Use of electron-withdrawing groups (e.g., fluorine) directs cyclization to the desired position.
  • Racemization during coupling : Low-temperature HATU-mediated coupling preserves stereochemical integrity.
  • Solubility issues : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

Chemical Reactions Analysis

Amide Bond Formation

The piperidine-4-carboxamide moiety is typically formed via coupling reactions between a carboxylic acid derivative and an amine. Common reagents include:

  • HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-diisopropylethylamine) for activation and deprotonation .

Table 1: Representative Synthesis Steps

StepReagents/ConditionsPurpose
1HATU, DIPEA, DMFAmide coupling
2EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMSOAlternative coupling method
3Recrystallization (DMF) or chromatographyPurification

Reaction Mechanisms

The compound undergoes reactions characteristic of its functional groups:

Amide Hydrolysis

The carboxamide group can hydrolyze under acidic or basic conditions to form carboxylic acids or amines. This reaction is critical for structural modifications.

Nucleophilic Substitution

The thiazole ring’s sulfur atom can act as a leaving group under specific conditions. For example:

  • S.N.2 displacement with strong nucleophiles (e.g., amines, alkoxides) may replace sulfur, forming novel heterocycles.

  • Catalysts like metal complexes or bases (e.g., Et₃N) may facilitate such reactions .

Electrophilic Aromatic Substitution

The fluorinated aromatic ring undergoes substitution reactions at positions ortho/para to the electron-withdrawing fluorine. This enables functional group diversification (e.g., introducing nitro or methyl groups).

Chemical Reactivity and Analysis

The compound’s reactivity is influenced by its heterocyclic and aromatic components:

Functional Group Reactivity

Functional GroupReaction TypeConditions
CarboxamideHydrolysisAcidic/basic catalyst
Thiazole RingNucleophilic substitutionStrong nucleophiles (e.g., NH₃)
Fluorophenyl RingElectrophilic substitutionNitration, acylation

Spectroscopic Characterization

While detailed spectral data (NMR, IR) for this compound are not explicitly provided, analogous thiazole derivatives exhibit:

  • IR bands : ~1650 cm⁻¹ (amide C=O), ~1450 cm⁻¹ (C-F stretching).

  • NMR shifts : Thiazole protons typically resonate at δ 6.8–8.2 ppm (aromatic region).

Research Findings and Challenges

  • Synthesis Optimization : Recent studies emphasize the use of green chemistry methods , such as solvent-free conditions or reusable catalysts, to improve yields and reduce waste .

  • Purification : Recrystallization from DMF or chromatography is critical for isolating high-purity products.

  • Mechanistic Gaps : The exact role of the fluorinated phenyl group in modulating reactivity remains understudied. Further computational or experimental studies are needed to clarify its electronic effects.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar thiazole structures exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit specific kinases involved in tumor growth and progression, such as CK2 and GSK3β. These kinases are often overexpressed in various cancers, making them viable targets for therapeutic intervention .

Antimicrobial Properties

Compounds similar to 1-{[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide have been evaluated for their antimicrobial activity. The presence of the thiazole ring is associated with enhanced activity against bacterial strains, potentially providing a basis for developing new antibiotics .

Neurological Applications

The piperidine component of the compound suggests potential applications in neurology. Research into related compounds has indicated that they may act as neuroprotective agents or modulators of neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders .

Pharmacological Studies

Several studies have focused on the pharmacological evaluation of similar compounds:

CompoundTargetIC₅₀ (µM)Notes
Compound 1gCK21.9Significant dual kinase inhibition
Compound 1gGSK3β0.67High potency observed
Similar ThiazolesBacterial StrainsVariesEffective against multiple strains

These findings highlight the potential of thiazole-containing compounds in drug development.

Case Studies

  • Dual Kinase Inhibitors : A study synthesized various thiazole derivatives, including those structurally similar to our compound, demonstrating promising dual inhibition of CK2 and GSK3β at low concentrations . This suggests that modifications to the thiazole structure can enhance biological activity.
  • Antimicrobial Screening : Another investigation into thiazole derivatives revealed their effectiveness against resistant bacterial strains, indicating a pathway for developing new antibiotics using similar scaffolds .

Mechanism of Action

The mechanism of action of 1-{[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally analogous molecules based on core heterocycles, substituent patterns, and functional groups. Below is an analysis of key analogs identified in the provided evidence:

Structural Analogs with Thiazole-Piperidine Backbones

N-(2-Chloro-6-methylphenyl)-2-((3-((1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)phenyl)amino)thiazole-5-carboxamide (2f) Key Differences: Replaces the 2-fluoro-6-methoxyphenyl group with a 2-chloro-6-methylphenyl substituent. The piperidine ring is modified with hydroxyl and tetramethyl groups. Impact: Chlorine (electron-withdrawing) vs. fluorine (smaller, less steric hindrance) may alter electronic properties and binding kinetics. The hydroxyl group could enhance polarity but reduce membrane permeability .

1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide Key Differences: Features a fused thiazolo-triazole ring instead of a simple thiazole. The phenyl group is 3,4-difluorinated. Impact: The fused ring system may improve rigidity and target selectivity but reduce synthetic accessibility.

Functional Group Analogs

5-Acetyl-2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole Key Differences: Lacks the piperidine-carboxamide moiety and replaces the 2-fluoro-6-methoxyphenyl group with a 4-fluoroanilino substituent. Impact: The acetyl group at position 5 may increase reactivity, while the 4-fluoroanilino group (para-substitution) offers different steric and electronic effects compared to ortho-substituted fluorine and methoxy in the target compound .

1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine

  • Key Differences : Pyridazine-pyrazole core instead of thiazole-piperidine. Retains a methoxyphenyl group but introduces dichlorophenylmethyl.
  • Impact : The pyridazine-pyrazole system may confer different hydrogen-bonding capabilities, while dichlorophenyl groups enhance hydrophobicity .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features
Target Compound 1,3-Thiazole 2-Fluoro-6-methoxyphenyl, Piperidine-4-carboxamide ~407.4 (estimated) Balanced lipophilicity, potential CNS penetration
N-(2-Chloro-6-methylphenyl)-...thiazole-5-carboxamide 1,3-Thiazole 2-Chloro-6-methylphenyl, Modified piperidine Not reported Increased steric bulk, possible metabolic resistance
1-((3,4-Difluorophenyl)...thiazolo-triazol-5-yl)methyl)piperidine-4-carboxamide Thiazolo-triazole 3,4-Difluorophenyl 407.4 Rigid fused ring, enhanced electronegativity
5-Acetyl-2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole 1,3-Thiazole 4-Fluoroanilino, Acetyl ~278.3 Reactive acetyl group, para-fluoro substitution

Research Findings and Implications

  • Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity in the target compound likely improve metabolic stability compared to bulkier chloro analogs (e.g., ) .
  • Methoxy Group : The ortho-methoxy group may participate in hydrogen bonding or π-π stacking, contrasting with para-substituted analogs (e.g., ) .
  • Piperidine Modifications: Piperidine-4-carboxamide in the target compound enhances solubility compared to non-carboxamide derivatives (e.g., ’s morpholino-thiazole compound) .

Biological Activity

The compound 1-{[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a piperidine ring, a thiazole moiety, and a fluoro-methoxy phenyl group. Its molecular formula is C16H18FN3O2SC_{16}H_{18}FN_{3}O_{2}S, and it has a molecular weight of 341.39 g/mol. The presence of these functional groups is crucial for its biological activity.

Structural Features

FeatureDescription
Piperidine Ring Central structure contributing to bioactivity
Thiazole Moiety Linked to various pharmacological properties
Fluoro-Methoxy Phenyl Enhances lipophilicity and receptor interactions

Antitumor Activity

Research indicates that compounds with thiazole structures exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies have demonstrated that similar compounds can induce apoptosis through the modulation of Bcl-2 family proteins, which are crucial for regulating cell death pathways .

Case Study: Thiazole Derivatives

A study focusing on thiazole-integrated compounds reported IC50 values indicating potent cytotoxicity against cancer cell lines such as Jurkat and HT-29. The presence of electron-donating groups like methoxy in the phenyl ring was noted to enhance activity significantly .

Anticonvulsant Properties

Thiazole derivatives have also been evaluated for anticonvulsant activity. In one study, a related compound demonstrated effective protection against seizures in animal models, suggesting that the thiazole structure may play a role in modulating neurotransmitter systems involved in seizure activity .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Protein Kinases : The thiazole moiety may interact with specific kinases involved in cancer cell signaling pathways.
  • Modulation of Apoptotic Pathways : By influencing Bcl-2 family proteins, the compound could promote apoptosis in cancer cells.
  • Neurotransmitter Modulation : The piperidine ring may interact with neurotransmitter receptors, contributing to anticonvulsant effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological efficacy of similar compounds. Key findings include:

  • The methoxy group enhances lipophilicity and receptor binding affinity.
  • The thiazole ring is critical for cytotoxic activity, with specific substitutions leading to increased potency.
  • Variations in the piperidine substituents can alter the pharmacokinetic properties and overall biological activity.

SAR Analysis Table

Compound VariationBiological ActivityNotes
Methoxy substitutionIncreased potencyEnhances lipophilicity
Thiazole ring modificationsVariable cytotoxicityEssential for antitumor activity
Piperidine substitutionsAltered pharmacokineticsAffects receptor interactions

Q & A

Advanced Research Question

  • Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina, focusing on the thiazole and piperidine moieties as pharmacophores.
  • MD Simulations : Assess binding stability over time (e.g., 100 ns simulations) to evaluate conformational flexibility.
  • QSAR Models : Corrogate electronic (Hammett constants) and steric parameters (Taft indices) of substituents with activity data .

How can structure-activity relationship (SAR) studies guide structural modifications to enhance this compound’s efficacy?

Advanced Research Question

  • Functional Group Replacement : Substitute the 4-methyl group on the thiazole ring with bulkier substituents (e.g., trifluoromethyl) to improve target selectivity .
  • Piperidine Modifications : Introduce fluorine at the piperidine 4-position to enhance metabolic stability .
  • Bioisosteric Swaps : Replace the methoxyphenyl group with isoxazole or pyridine rings to optimize solubility and LogP values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.